molecular formula C9H5ClFNOS B2576477 2-(3-Chloro-4-fluorophenyl)-3(2H)-isothiazolone

2-(3-Chloro-4-fluorophenyl)-3(2H)-isothiazolone

Cat. No.: B2576477
M. Wt: 229.66 g/mol
InChI Key: OOOJWRSQJXGEDS-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)-3(2H)-isothiazolone is a halogenated isothiazolone derivative characterized by a 3-chloro-4-fluorophenyl substituent attached to the isothiazolone ring. The presence of both chlorine and fluorine atoms on the phenyl group may enhance its stability and bioactivity compared to simpler analogs .

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)-1,2-thiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNOS/c10-7-5-6(1-2-8(7)11)12-9(13)3-4-14-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOJWRSQJXGEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CS2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for LY266500 are not extensively documented in publicly available literature. it is known that the compound has a molecular formula of C9H5ClFNOS and an InChIKey of OOOJWRSQJXGEDS-UHFFFAOYSA-N . Industrial production methods for LY266500 would likely involve standard organic synthesis techniques, including the use of appropriate reagents and catalysts to achieve the desired molecular structure.

Scientific Research Applications

LY266500 has several scientific research applications, particularly in the fields of parasitology and infectious diseases. It has been used to study the inhibition of histidine phosphorylation in Trypanosoma brucei and Leishmania donovani . The compound’s ability to inhibit the proliferation of these pathogens makes it a valuable tool in the development of new treatments for diseases caused by these organisms. Additionally, LY266500 has been used in studies investigating the role of histidine phosphorylation in various cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key isothiazolone derivatives and their substituents:

Compound Name Substituents CAS No. Molecular Formula Molecular Weight (g/mol)
2-(3-Chloro-4-fluorophenyl)-3(2H)-isothiazolone 3-Cl, 4-F phenyl N/A C₉H₆ClFNO₂S ~243.67 (calculated)
5-Chloro-2-methyl-3(2H)-isothiazolone (CMIT) 5-Cl, 2-methyl 26172-55-4 C₄H₄ClNOS 149.6
2-Methyl-3(2H)-isothiazolone (MIT) 2-methyl 2682-20-4 C₄H₅NOS 115.15
4,5-Dichloro-2-octyl-3(2H)-isothiazolone (DCOIT) 4,5-Cl, 2-octyl 64359-81-5 C₁₁H₁₇Cl₂NOS 282.23

Key Observations :

  • Alkyl Chain Impact : DCOIT’s octyl chain enhances lipophilicity, making it suitable for hydrophobic matrices (e.g., coatings), whereas shorter substituents (e.g., methyl in MIT/CMIT) favor water-based applications .

Physicochemical Properties

Property This compound (Inferred) CMIT/MIT Mixture (3:1) DCOIT
Water Solubility Likely low (fluorophenyl group) 500–1000 mg/L (moderate) <1 mg/L
Stability High (Cl/F synergism resists hydrolysis) Moderate (sensitive to pH >8) High
LogP (Lipophilicity) ~2.5–3.5 (estimated) ~1.2 (CMIT), ~0.8 (MIT) ~4.5

Notes:

  • Fluorine’s electronegativity may reduce biodegradability compared to MIT/CMIT, increasing environmental persistence .
  • DCOIT’s high logP limits its use in aqueous systems but enhances durability in coatings .

Toxicity and Regulatory Status

Compound Acute Toxicity (Oral LD₅₀, Rat) Regulatory Limits
CMIT/MIT Mixture 53 mg/kg 15 ppm (EU cosmetics)
DCOIT 38 mg/kg (estimated) Restricted in EU biocides
Target Compound Data unavailable Unclear; likely stringent

Notes:

  • CMIT/MIT mixtures are classified as skin sensitizers and toxic to aquatic life .
  • Fluorine in the target compound may alter toxicity profiles, necessitating specialized risk assessments .

Environmental Impact

  • CMIT/MIT : Degrade rapidly in wastewater but pose risks due to high acute toxicity .
  • DCOIT : Persistent in sediments; regulated under EU Biocidal Products Regulation .

Biological Activity

2-(3-Chloro-4-fluorophenyl)-3(2H)-isothiazolone is a chemical compound that has garnered attention for its potential biological activities, particularly as a pharmaceutical agent. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C9H5ClFNOS
  • Molecular Weight : 229.650 g/mol
  • Structural Characteristics : The compound features a chloro-fluorophenyl group attached to an isothiazolone ring, which is crucial for its biological activity.

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. Notably, it has been identified as a tyrosinase inhibitor , which is significant in the context of melanin production. Tyrosinase plays a critical role in various skin pigmentation disorders and neurodegenerative diseases, such as Parkinson's disease. The compound's ability to inhibit tyrosinase may offer therapeutic avenues for treating these conditions .

In Vitro Studies

In vitro studies have demonstrated that compounds containing the 3-chloro-4-fluorophenyl moiety exhibit enhanced inhibitory effects on tyrosinase activity. For instance, research involving Agaricus bisporus tyrosinase (AbTYR) showed that the presence of this moiety improves binding affinity and inhibitory potency compared to other reference compounds .

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. This is particularly relevant in agricultural applications where it could serve as a pesticide or fungicide .

Case Study 1: Tyrosinase Inhibition

A study focused on synthesizing new derivatives incorporating the 3-chloro-4-fluorophenyl fragment revealed promising results in inhibiting tyrosinase. The docking analysis indicated that these derivatives had higher potency than traditional inhibitors, suggesting their potential use in cosmetic formulations aimed at reducing hyperpigmentation .

Case Study 2: Agricultural Applications

Research into the agricultural applications of this compound highlighted its effectiveness as a pesticide. A formulation containing this compound showed significant efficacy against various plant pathogens, demonstrating its potential utility in crop protection strategies .

Comparative Analysis of Biological Activities

Activity Mechanism Potential Applications
Tyrosinase InhibitionCompetitive inhibition at the catalytic siteSkin treatments, cosmetics
Antimicrobial ActivityDisruption of microbial cell functionAgricultural pesticides

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